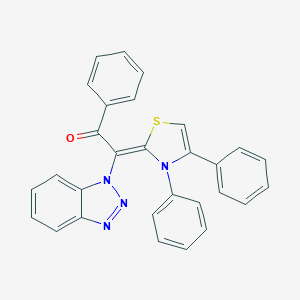
2-anilino-2-oxo-N-phenylethanehydrazonoyl chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-anilino-2-oxo-N-phenylethanehydrazonoyl chloride is a chemical compound with the molecular formula C14H12ClN3O . It is known for its unique structure, which includes an anilino group, an oxo group, and a phenylethanehydrazonoyl chloride moiety. This compound is used in various scientific research applications due to its reactivity and potential for forming complex structures.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-anilino-2-oxo-N-phenylethanehydrazonoyl chloride typically involves the reaction of aniline derivatives with oxo compounds under specific conditions. One common method includes the reaction of aniline with a chlorinated oxo compound in the presence of a base to form the desired product . The reaction conditions often require controlled temperatures and the use of solvents such as dichloromethane or ethanol to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and precise control of reaction parameters to ensure high yield and purity of the product. The use of automated systems and continuous monitoring helps in maintaining the quality and consistency of the compound .
Analyse Des Réactions Chimiques
Types of Reactions
2-anilino-2-oxo-N-phenylethanehydrazonoyl chloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxo derivatives.
Reduction: Reduction reactions can convert the oxo group to hydroxyl or other functional groups.
Substitution: The chloride group can be substituted with other nucleophiles, leading to the formation of new compounds.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and alcohols. The reactions are typically carried out under controlled temperatures and in the presence of solvents like acetonitrile or methanol.
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation reactions may yield oxo derivatives, while substitution reactions can produce a variety of substituted anilino compounds.
Applications De Recherche Scientifique
2-anilino-2-oxo-N-phenylethanehydrazonoyl chloride is used in various scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis to form complex molecules and study reaction mechanisms.
Biology: The compound is used in biochemical assays to investigate enzyme activities and protein interactions.
Medicine: Research on this compound includes its potential use in developing pharmaceuticals and studying drug interactions.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 2-anilino-2-oxo-N-phenylethanehydrazonoyl chloride involves its interaction with molecular targets such as enzymes and proteins. The compound can form covalent bonds with active sites of enzymes, inhibiting their activity. This interaction can affect various biochemical pathways and cellular processes .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-anilino-2-oxo-N-phenylethanehydrazonoyl chloride shares similarities with compounds like 2-anilino-2-oxo-N-phenylethanehydrazonoyl bromide and 2-anilino-2-oxo-N-phenylethanehydrazonoyl iodide.
- These compounds have similar structures but differ in the halogen atom attached to the phenylethanehydrazonoyl group .
Uniqueness
The uniqueness of this compound lies in its specific reactivity and the ability to form stable complexes with various substrates. This makes it a valuable compound in synthetic chemistry and biochemical research .
Propriétés
Numéro CAS |
33101-93-8 |
|---|---|
Formule moléculaire |
C14H12ClN3O |
Poids moléculaire |
273.72 g/mol |
Nom IUPAC |
(1E)-2-anilino-2-oxo-N-phenylethanehydrazonoyl chloride |
InChI |
InChI=1S/C14H12ClN3O/c15-13(18-17-12-9-5-2-6-10-12)14(19)16-11-7-3-1-4-8-11/h1-10,17H,(H,16,19)/b18-13+ |
Clé InChI |
PUKSXDOBWDDAGI-QGOAFFKASA-N |
SMILES |
C1=CC=C(C=C1)NC(=O)C(=NNC2=CC=CC=C2)Cl |
SMILES isomérique |
C1=CC=C(C=C1)NC(=O)/C(=N\NC2=CC=CC=C2)/Cl |
SMILES canonique |
C1=CC=C(C=C1)NC(=O)C(=NNC2=CC=CC=C2)Cl |
Pictogrammes |
Irritant |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(5-Hydroxynaphtho[1,2-b]furan-3-yl)(2-thienyl)methanone](/img/structure/B427483.png)



![(4-Chlorophenyl)(5-hydroxynaphtho[1,2-b]furan-3-yl)methanone](/img/structure/B427490.png)

![1-methyl-3-oxo-3H-benzo[f]chromene-2-carbonitrile](/img/structure/B427492.png)
![3-{[3-(4-chlorophenyl)-3-oxo-1-propenyl]amino}-4H-thieno[3,4-c]chromen-4-one](/img/structure/B427493.png)

![Ethyl 2-{[3-oxo-3-(2-thienyl)-1-propenyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B427496.png)
![3-amino-4H-benzo[f]thieno[3,4-c]chromen-4-one](/img/structure/B427498.png)


![Methyl 4-ethyl-7-methylpyrazolo[5,1-c][1,2,4]triazine-3-carboxylate](/img/structure/B427505.png)
